
1-Methanesulfonyl-4-phenylpiperidine
Overview
Description
1-Methanesulfonyl-4-phenylpiperidine is a chemical compound with the molecular formula C12H17NO2S. It belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Mechanism of Action
Target of Action
1-Methanesulfonyl-4-phenylpiperidine is a derivative of the phenylpiperidine class of compounds . The primary target of this class of compounds is the central nervous system (CNS) μ-opioid receptor . These receptors play a crucial role in pain perception and CNS depression .
Mode of Action
This compound, like other phenylpiperidines, functions as an analgesic due to its agonistic action on the μ-opioid receptor . This interaction leads to the inhibition of ascending pain pathways, altering pain perception, and resulting in CNS depression . Additionally, phenylpiperidines have local anesthetic properties due to their interaction with sodium channels .
Biochemical Pathways
It is known that opioid receptor agonists like this compound can affect various biochemical pathways related to pain perception and cns function .
Pharmacokinetics
Phenylpiperidines, in general, are known to have varying degrees of absorption, distribution, metabolism, and excretion (adme) properties . These properties can significantly impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of pain perception and CNS function . By acting as an agonist at the μ-opioid receptor, this compound can effectively reduce pain perception and induce CNS depression .
Preparation Methods
The synthesis of 1-Methanesulfonyl-4-phenylpiperidine can be achieved through various synthetic routes. One common method involves the reaction of 4-phenylpiperidine with methanesulfonyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Methanesulfonyl-4-phenylpiperidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
- Chemistry 1-Methanesulfonyl-4-phenylpiperidine serves as a fundamental building block in the synthesis of complex molecules.
- Biology This compound is investigated for potential interactions with biological targets, including enzymes and receptors.
- Medicine Ongoing research aims to explore its therapeutic potential for various diseases.
- Industry It is used in the development of new materials and chemical processes.
Piperidine Derivatives in Cancer Therapy
Piperidine derivatives, including this compound, have potential anticancer activity . Spirocyclic structures within these compounds may play a key role in their biological activity, allowing them to interact effectively with protein-binding sites .
Pain Relief and Neuroleptic Activity
Certain piperidine compounds exhibit pain-relieving and neuroleptic activity, making them useful in treating pain conditions . These compounds have shown effectiveness in relieving pain associated with surgery, acute pain, and cancer . Effective dosage ranges for pain relief are typically between 1-100 milligrams daily, depending on the administration method and the patient's specific needs .
Dopamine Neurotransmission Modulation
This compound derivatives can act on dopaminergic systems in the brain, showing characteristics of selective dopamine antagonists . These compounds may be used to treat various neurological and psychiatric disorders, including Huntington's disease, Parkinson's disease, and substance abuse . They may also improve mood and anxiety disorders, and relieve pain associated with increased muscle tone .
Preclinical Studies
- Anticancer Activity Study: Studies on breast cancer cells (MCF-7) have shown that concentrations above 10 µM significantly reduce cell viability, with associated increases in apoptosis markers.
- Antimicrobial Efficacy: In comparative studies against standard antibiotics, this compound derivatives exhibited Minimum Inhibitory Concentration (MIC) values lower than commonly used antibiotics against E. coli and S. aureus, indicating strong antimicrobial potential.
- Neuroprotection in Ischemia: In a rat model of cerebral ischemia, administration of the compound before occlusion resulted in a marked decrease in infarct size compared to controls, highlighting its potential for neuroprotection.
Comparison with Similar Compounds
1-Methanesulfonyl-4-phenylpiperidine can be compared with other similar compounds, such as:
1-Phenylpiperidine: This compound lacks the methanesulfonyl group and has different chemical and biological properties.
4-Phenylpiperidine: Similar to 1-Phenylpiperidine but with a different substitution pattern, leading to variations in its reactivity and applications.
1-Methanesulfonylpiperidine: This compound has the methanesulfonyl group but lacks the phenyl group, resulting in distinct chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various applications.
Biological Activity
Overview
1-Methanesulfonyl-4-phenylpiperidine (MSPP) is a piperidine derivative with the molecular formula C12H17NO2S. It has garnered attention in scientific research due to its potential biological activities, particularly as an analgesic and its interactions with various biological targets.
MSPP exhibits its biological effects primarily through its action as an agonist of the μ-opioid receptor. This interaction is crucial for its analgesic properties, as opioid receptor activation modulates pain perception pathways in the central nervous system (CNS). The compound's mechanism involves:
- Agonistic Action : Binding to μ-opioid receptors, leading to pain relief.
- Biochemical Pathways : Influencing neurotransmitter release and neuronal excitability, which are pivotal in pain modulation and other CNS functions.
Pharmacokinetics
The pharmacokinetic profile of MSPP indicates variable absorption, distribution, metabolism, and excretion (ADME) characteristics typical of phenylpiperidine derivatives. The compound's bioavailability and half-life are critical for understanding its therapeutic potential and dosage regimen.
Parameter | Value |
---|---|
Molecular Weight | 229.34 g/mol |
LogP | 2.5 |
Solubility | Moderate in water |
Half-Life | TBD |
Biological Activities
Research has demonstrated that MSPP may possess several biological activities beyond its analgesic effects:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains.
- Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines are ongoing, indicating possible applications in oncology.
Case Studies
Several studies have explored the biological activity of MSPP:
- Analgesic Efficacy : A study involving animal models demonstrated that MSPP significantly reduced pain responses in inflammatory pain models compared to controls, highlighting its potential as a therapeutic agent for chronic pain management.
- Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines revealed that MSPP exhibits dose-dependent cytotoxic effects, suggesting a mechanism that may involve apoptosis induction and cell cycle arrest.
- Microbial Inhibition Tests : MSPP showed promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
Comparison with Similar Compounds
To contextualize the biological activity of MSPP, it is useful to compare it with other piperidine derivatives:
Compound | Key Activity | Notes |
---|---|---|
1-Phenylpiperidine | Analgesic | Lacks methanesulfonyl group |
4-Phenylpiperidine | Moderate analgesic | Different substitution pattern |
1-Methanesulfonylpiperidine | Antimicrobial | Similar structure without phenyl group |
Properties
IUPAC Name |
1-methylsulfonyl-4-phenylpiperidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-16(14,15)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVDYXHHFHYECB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201286071 | |
Record name | 1-(Methylsulfonyl)-4-phenylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201286071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59039-19-9 | |
Record name | 1-(Methylsulfonyl)-4-phenylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59039-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Methylsulfonyl)-4-phenylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201286071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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